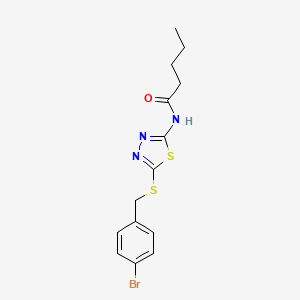
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, also known as BB5, is a compound that has been the subject of scientific research due to its potential therapeutic applications. BB5 is a heterocyclic compound containing sulfur, nitrogen, and carbon atoms. This compound has a molecular formula of C15H18BrN3OS and a molecular weight of 370.29 g/mol.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
The compound has been synthesized and studied for its antifungal activity . The study found that the compound exhibits moderate antifungal activity. This makes it a potential candidate for further research in the development of antifungal drugs .
Crystal Structure Analysis
The crystal structure of the compound has been determined using single-crystal X-ray structure determination . This information is crucial in understanding the physical and chemical properties of the compound, which can guide its applications in various fields .
Density Functional Theory (DFT) Study
A DFT study of the compound was carried out . The full geometry optimization was performed using a 6-31G basis set, and the frontier orbital energy and atomic net charges were discussed . This theoretical study provides valuable insights into the electronic structure of the compound, which can be useful in predicting its reactivity and other properties .
Synthesis
The compound has been synthesized from 4-Bromophenylacetic acid and 3-nitrobenzoic acid in the presence of semicarbazide . The synthesis process provides a basis for the production of the compound for various applications .
Anti-Salmonella Typhi Activity
The compound has been evaluated for its activity against Salmonella typhi . Some of the synthesized compounds showed significant activity against this bacterium . This suggests potential applications of the compound in the development of new antibacterial drugs .
Drug Discovery
The compound has been designed by introducing pyridine pharmacophore into the 1,2,4-triazole scaffold . This design strategy can be used in the discovery of new bioactive lead compounds for drug discovery .
Eigenschaften
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS2/c1-2-3-4-12(19)16-13-17-18-14(21-13)20-9-10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBDYXDLBIGHJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)
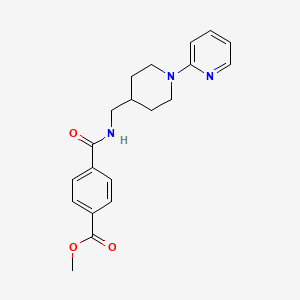
![N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2369486.png)
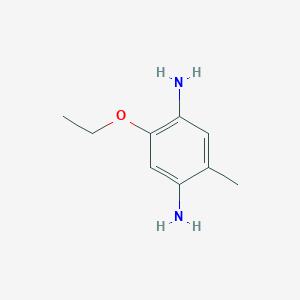
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2369489.png)

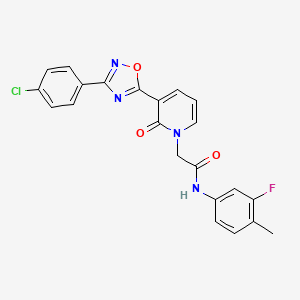
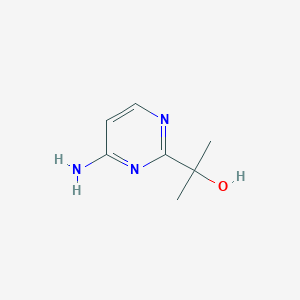


![3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid](/img/structure/B2369502.png)
![5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2369504.png)

![(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine](/img/structure/B2369506.png)